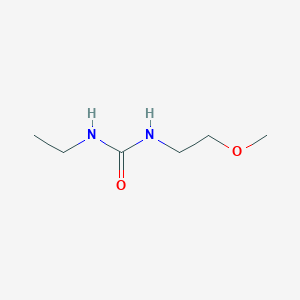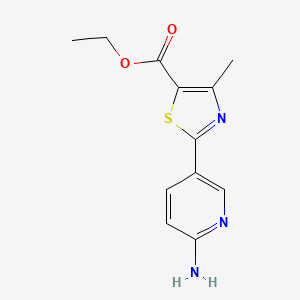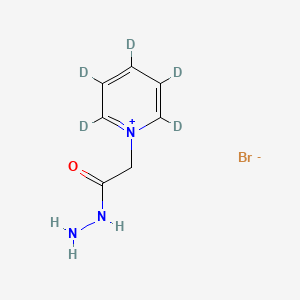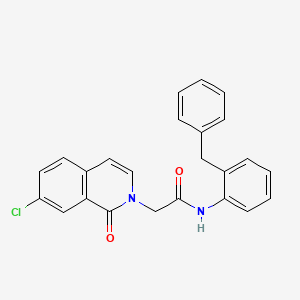
1-Ethyl-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(2-methoxyethyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.191 g/mol . This compound is part of the urea family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(2-methoxyethyl)urea typically involves the reaction of ethyl isocyanate with 2-methoxyethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Ethyl-3-(2-methoxyethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize the reaction rate and yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(2-methoxyethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect protein synthesis and cell membrane integrity .
Comparación Con Compuestos Similares
1-Ethyl-3-(2-methoxyethyl)urea can be compared with other urea derivatives such as:
- 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea
- 1-(2-Methoxyethyl)-3-(2,6-xylyl)urea
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1-ethyl-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-3-7-6(9)8-4-5-10-2/h3-5H2,1-2H3,(H2,7,8,9) |
Clave InChI |
DWGAKQMYNCAALF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)
